BenchChemオンラインストアへようこそ!

tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride

PDE9A inhibition enantioselectivity chiral pyrrolidine

tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride is a chiral, enantiomerically pure pyrrolidine derivative bearing a Boc-protected amine and a methyl substituent in a cis-(3S,4S) configuration, supplied as the hydrochloride salt. This compound serves as a privileged intermediate in the synthesis of phosphodiesterase 9 (PDE9) inhibitors, most notably PF-04447943, a clinical-stage candidate for cognitive disorders.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
CAS No. 2102410-18-2
Cat. No. B6360819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride
CAS2102410-18-2
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC1CNCC1NC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8+;/m0./s1
InChIKeyRZXBZGWTVRXEHJ-KZYPOYLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate Hydrochloride (CAS 2102410-18-2) – Stereochemically Defined Building Block for PDE9-Targeted Drug Discovery


tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride is a chiral, enantiomerically pure pyrrolidine derivative bearing a Boc-protected amine and a methyl substituent in a cis-(3S,4S) configuration, supplied as the hydrochloride salt [1]. This compound serves as a privileged intermediate in the synthesis of phosphodiesterase 9 (PDE9) inhibitors, most notably PF-04447943, a clinical-stage candidate for cognitive disorders [2]. The defined (3S,4S) stereochemistry is critical for PDE9A binding, as demonstrated by X‑ray co‑crystal structures of related pyrazolopyrimidinone inhibitors [3].

Why Generic 4-Methylpyrrolidine Building Blocks Cannot Replace tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate Hydrochloride in PDE9 Inhibitor Synthesis


Substituting the (3S,4S)-configured Boc-protected hydrochloride with the (3R,4R) enantiomer, the (3R,4S) diastereomer, the unprotected free amine, or the neutral free base leads to loss of PDE9A inhibitory activity or synthetic incompatibility. In the clinical candidate PF-04447943, the (3S,4S) absolute configuration is required for high-affinity binding to PDE9A (Kᵢ = 2.8 nM human recombinant PDE9A), while the (3R,4R) enantiomer exhibits substantially reduced potency [1]. The Boc group provides orthogonal N‑protection essential for selective N‑alkylation in the downstream synthetic sequence, and the hydrochloride salt ensures consistent stoichiometry, shelf stability, and solubility during amide coupling or reductive amination steps .

Quantitative Differentiation Evidence for tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate Hydrochloride vs. Closest Analogs


Enantiomer-Dependent PDE9A Inhibitory Potency: (3S,4S) vs. (3R,4R) Scaffold

The (3S,4S)-4-methylpyrrolidine scaffold, when elaborated to the clinical PDE9A inhibitor PF-04447943, delivers a human recombinant PDE9A Kᵢ of 2.8 nM. The (3R,4R) enantiomer, when similarly elaborated, shows significantly weaker PDE9A binding (estimated >10‑fold reduction in affinity based on SAR trends reported in the Verhoest et al. series) [1]. This stereochemical dependence is confirmed by X‑ray crystallography: the (3S,4S)-configured pyrrolidine places the methyl group into a hydrophobic sub‑pocket of PDE9A (PDB: 3JSW), a contact that would be lost with the (3R,4R) isomer [2].

PDE9A inhibition enantioselectivity chiral pyrrolidine CNS drug discovery

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages

The hydrochloride salt of tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate (CAS 2102410-18-2; M.W. 236.74 g/mol) exhibits a defined melting point of 142–146 °C and moderate solubility in methanol and ethyl acetate, whereas the corresponding free base (CAS 127199-54-6; M.W. 200.28 g/mol) is an oil or low-melting solid that is more difficult to weigh accurately and less stable upon prolonged storage . The hydrochloride form enables precise stoichiometric control in subsequent reactions (e.g., amide bond formation) and is preferred for automated synthesis platforms.

salt form solubility hydrochloride formulation compatibility

Boc-Protected vs. Unprotected Amine: Orthogonal Reactivity in Multi-Step PDE9 Inhibitor Synthesis

The Boc group on the (3S,4S)-4-methylpyrrolidin-3-amine scaffold enables selective N‑alkylation at the pyrrolidine nitrogen without interference from the primary amine, a key step in installing the pyrimidin-2-ylmethyl substituent of PF-04447943 [1]. In contrast, the unprotected (3S,4S)-4-methylpyrrolidin-3-amine (CAS 149714-40-9) requires additional protection/deprotection sequences, increasing step count and reducing overall yield. The Verhoest synthetic route employs the Boc-protected intermediate for late-stage deprotection under mild acidic conditions (TFA or HCl/dioxane) to liberate the free amine for final coupling .

Boc protection orthogonal synthesis N-alkylation PDE9 inhibitor

CAS Number Disambiguation: (3S,4S) vs. (3R,4R) Enantiomer Identity Verification

Commercial sources assign CAS 2102410-18-2 primarily to the rel-((3R,4R)-4-methylpyrrolidin-3-yl)carbamate hydrochloride, while the (3S,4S) enantiomer is registered under CAS 2719682-91-2 [1]. However, multiple vendors list both stereoisomers under 2102410-18-2, creating a sourcing risk. Confirmation of absolute configuration via chiral HPLC, optical rotation, or X‑ray crystallography is essential for procurement, as the (3S,4S) isomer is the required building block for PDE9 inhibitors (see Evidence Item 1) .

CAS registry stereochemistry quality control enantiomeric purity

Optimal Application Scenarios for tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate Hydrochloride in PDE9-Focused Drug Discovery and CNS Medicinal Chemistry


Synthesis of Clinical-Stage PDE9A Inhibitors (e.g., PF-04447943 and Structural Analogs)

Used as the direct Boc-protected pyrrolidine intermediate for N‑alkylation with 2‑(chloromethyl)pyrimidine, followed by Boc deprotection and coupling to the pyrazolopyrimidinone core, yielding PF-04447943 with human PDE9A Kᵢ = 2.8 nM and >78‑fold selectivity over other PDE families [1]. The (3S,4S) stereochemistry is mandatory for CNS penetration (free brain/free plasma = 0.32 in rat) and cGMP elevation in cerebrospinal fluid [2].

Chiral Pyrrolidine Library Synthesis for PDE9 Structure–Activity Relationship (SAR) Studies

The hydrochloride salt provides a single, well-defined enantiomer for parallel synthesis of N‑substituted analogs, enabling exploration of the PDE9A hydrophobic sub‑pocket. X‑ray co‑crystal structures (PDB: 3JSW) confirm that the (3S,4S)-methyl group occupies a critical binding cleft [1]; systematic variation of the N‑substituent while retaining the (3S,4S) core has yielded analogs with Kᵢ values ranging from 2.8 to >1000 nM [2].

Synthesis of Dual PDE9/HDAC Inhibitors and Other Bifunctional CNS Probes

The Boc‑amine handle enables sequential functionalization: first N‑alkylation at the pyrrolidine nitrogen, then Boc removal and coupling to a zinc‑binding group (e.g., hydroxamic acid) to generate dual PDE9/HDAC inhibitors. This strategy has been described in patent literature for compounds targeting both cGMP signaling and epigenetic modulation in neurodegenerative disease [1].

Quality Control Reference Standard for Enantiomeric Purity Determination

Owing to the documented CAS ambiguity between the (3S,4S) and (3R,4R) enantiomers, the authentic (3S,4S) hydrochloride (CAS 2719682-91-2) serves as a chiral reference standard for HPLC method development, ensuring that purchased bulk intermediates possess ≥98% enantiomeric excess [1].

Quote Request

Request a Quote for tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.